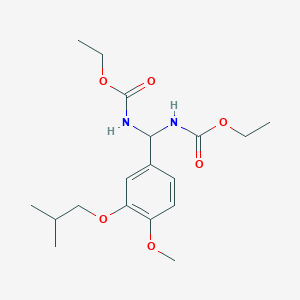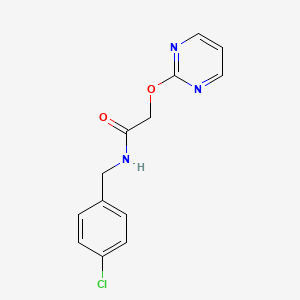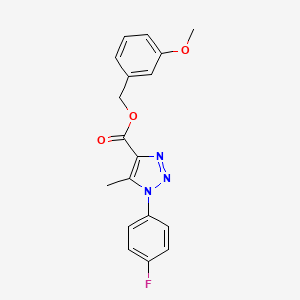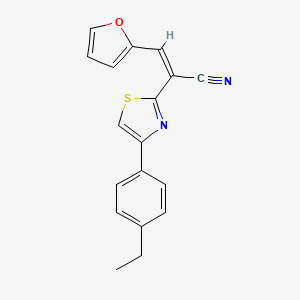![molecular formula C16H19N3O2 B2807373 Tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate CAS No. 2380188-17-8](/img/structure/B2807373.png)
Tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological processes. This compound is synthesized through a specific method that involves the use of various reagents and solvents. The mechanism of action of tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate is still being studied, and its biochemical and physiological effects are yet to be fully understood. However, this compound has shown promising results in laboratory experiments, and its future directions in research are vast and diverse.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate is still being studied. However, it is believed that this compound may act on specific enzymes or proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate are yet to be fully understood. However, studies have shown that this compound may have anti-inflammatory, antioxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate in laboratory experiments is its potential to target specific biological processes, leading to more accurate and reliable results. However, one of the limitations of using this compound is its potential toxicity, which may affect the results of the experiments.
Orientations Futures
The future directions for tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate research are vast and diverse. Some of the possible future directions include studying its potential use in developing new drugs for the treatment of various diseases, understanding its mechanism of action, and exploring its potential applications in various biological processes.
In conclusion, tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate is a chemical compound that has vast potential in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are still being studied and explored. With further research, this compound may have significant implications in the field of medicine and biology.
Méthodes De Synthèse
The synthesis of tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate involves the reaction of 6-phenylpyrimidin-4-yl)methanol with tert-butyl chloroformate and triethylamine in dichloromethane. The reaction mixture is then stirred for several hours, and the resulting compound is purified through column chromatography using a specific solvent system.
Applications De Recherche Scientifique
Tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate has various scientific research applications, including its potential use as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease. This compound has also been studied for its potential use in developing new drugs that target specific biological processes.
Propriétés
IUPAC Name |
tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)17-10-13-9-14(19-11-18-13)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXRXAQOVCQQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2807291.png)


![N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2807294.png)
![N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2807300.png)
![9-(4-chlorophenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2807301.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2807305.png)
![3-ethyl-N-(3-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2807306.png)


